![molecular formula C22H28N2O3 B3464227 1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine](/img/structure/B3464227.png)
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine, also known as R-1479, is a small molecule inhibitor of influenza virus replication. It was first synthesized in 2006 as a potential antiviral drug candidate. Since then, extensive research has been conducted to investigate its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine targets the viral RNA polymerase, which is essential for viral replication. It binds to a conserved site on the polymerase and inhibits its activity, thereby preventing the virus from replicating. Its mechanism of action is unique compared to currently available antiviral drugs, which target other viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It is well-tolerated at therapeutic doses and does not cause significant adverse effects. Its pharmacokinetics and pharmacodynamics have been extensively studied, and it has been shown to have good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively characterized in vitro and in vivo. However, its use in laboratory experiments is limited by the fact that it is a specific inhibitor of influenza virus replication and cannot be used to study other viruses or cellular processes.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of combination therapies that include this compound and other antiviral drugs. Another area of interest is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce the risk of resistance. Additionally, its potential use as a prophylactic agent for influenza virus infection warrants further investigation. Finally, its mechanism of action could be studied in more detail to identify other potential targets for antiviral drug development.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential as an antiviral drug candidate. In vitro studies have shown that it inhibits the replication of various strains of influenza virus, including the highly pathogenic H5N1 and H7N9 viruses. It has also been shown to be effective against influenza viruses that are resistant to currently available antiviral drugs. In vivo studies in animal models have demonstrated its efficacy in reducing viral load and improving survival rates.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-10-19(17-21(20)27-2)22(25)24-15-13-23(14-16-24)12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,17H,6,9,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCUZVJPWXRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.